

Spectroscopic Analysis of 1,1,1-Trifluoro-2propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,1,1-Trifluoro-2-propanol

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This technical guide provides an in-depth analysis of the spectroscopic data for **1,1,1-Trifluoro-2-propanol**, a key fluoroalcohol used as a solvent and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and properties. Experimental protocols for obtaining these spectra are also outlined.

Molecular Structure and Spectroscopic Correlation

1,1,1-Trifluoro-2-propanol (C₃H₅F₃O) possesses a chiral center at the second carbon, bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a trifluoromethyl group. This structure gives rise to characteristic signals in various spectroscopic analyses, which are detailed below.

Caption: Interrelationship of spectroscopic techniques for the analysis of **1,1,1-Trifluoro-2-propanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1,1,1-Trifluoro-2-propanol**, ¹H, ¹³C, and ¹⁹F NMR provide complementary information.



¹H NMR Data

The ¹H NMR spectrum of **1,1,1-Trifluoro-2-propanol** is characterized by signals corresponding to the methyl, methine, and hydroxyl protons. The electronegativity of the adjacent trifluoromethyl and hydroxyl groups influences the chemical shifts of the methine and methyl protons, respectively.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.1	Quartet of doublets	1H	СН
~2.5	Singlet (broad)	1H	ОН
~1.3	Doublet	ЗН	СНз

Note: The chemical shift of the hydroxyl proton can vary with concentration and solvent.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon attached to the three fluorine atoms is significantly affected, resulting in a quartet due to C-F coupling.

Chemical Shift (ppm)	Multiplicity	Assignment
~125	Quartet	CF₃
~68	Quartet	СН
~22	Singlet	СНз

¹⁹F NMR Data

¹⁹F NMR is particularly useful for fluorinated compounds. In **1,1,1-Trifluoro-2-propanol**, the three fluorine atoms are chemically equivalent, giving rise to a single signal that is split by the adjacent methine proton.



Chemical Shift (ppm)	Multiplicity	Assignment
~-77	Doublet	CF₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,1,1-Trifluoro-2-propanol** shows characteristic absorption bands for the hydroxyl and carbon-fluorine bonds.[1][2][3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Broad, Strong	O-H stretch
2980-2850	Medium	C-H stretch
1280-1100	Strong	C-F stretch
1170-1120	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1,1,1-Trifluoro-2-propanol** shows a molecular ion peak and several characteristic fragment ions.[1][4]

m/z	Relative Intensity	Assignment
114	Low	[M]+ (Molecular Ion)
99	Moderate	[M-CH₃] ⁺
69	High	[CF ₃] ⁺
45	High	[C ₂ H ₅ O] ⁺

Experimental Protocols



The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: For ¹H, ¹³C, and ¹⁹F NMR, dissolve 5-20 mg of **1,1,1-Trifluoro-2- propanol** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5]
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - ¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
 [6] Proton decoupling is often used to simplify the spectrum.
 - ¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are generally short.[8]
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS).

IR Spectroscopy (Neat Liquid)

- Sample Preparation: Place a drop of neat **1,1,1-Trifluoro-2-propanol** between two clean, dry salt plates (e.g., NaCl or KBr).[9][10] Press the plates together to form a thin liquid film.[9]
- Background Spectrum: Run a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.
- Sample Spectrum: Place the sample-containing salt plates in the spectrometer's sample holder and acquire the IR spectrum.



 Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the volatile 1,1,1-Trifluoro-2-propanol
 into the mass spectrometer via a direct insertion probe or by injection into a gas
 chromatograph (GC-MS). The sample is vaporized in the ion source.
- Ionization: The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 1,1,1-Trifluoro-2-propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217171#spectroscopic-data-of-1-1-trifluoro-2-propanol-nmr-ir-mass-spec]

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